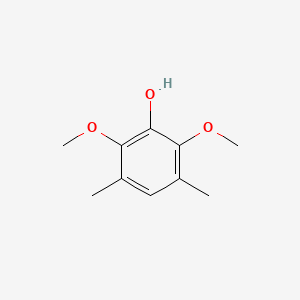

2,6-Dimethoxy-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.219 |

IUPAC Name |

2,6-dimethoxy-3,5-dimethylphenol |

InChI |

InChI=1S/C10H14O3/c1-6-5-7(2)10(13-4)8(11)9(6)12-3/h5,11H,1-4H3 |

InChI Key |

JSNQEIUFYOZXAY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1OC)O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 2,6-Dimethoxy-3,5-dimethylphenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this process involves identifying key bond disconnections that correspond to reliable chemical reactions.

A primary disconnection strategy would target the ether linkages (C-O bonds) and the carbon-carbon bonds connecting the methyl groups to the aromatic ring.

Ether Disconnection: The two methoxy (B1213986) groups can be retrosynthetically cleaved, suggesting an O-methylation reaction of a corresponding dihydroxydimethylphenol precursor. This simplifies the target molecule to 3,5-dimethylpyrocatechol.

Methyl Group Disconnection: The methyl groups can be disconnected, pointing towards a Friedel-Crafts alkylation or a related C-methylation reaction on a dimethoxyphenol.

Considering the directing effects of the hydroxyl and methoxy groups, a plausible retrosynthetic pathway would be:

Target Molecule: this compound

Disconnection (O-Methylation): Leads back to 3,5-dimethyl-1,2-benzenediol.

Disconnection (Alkylation): Further deconstruction of the dimethyl-benzenediol could lead to a simpler phenol (B47542) or catechol derivative, which would then require selective methylation.

Targeted Synthetic Approaches

Several synthetic strategies can be employed to construct the this compound molecule. These approaches often involve a sequence of reactions to introduce the substituents in a controlled manner.

Alkylation and Alkoxylation Strategies on Phenolic Precursors

A common and direct approach involves the sequential alkylation and alkoxylation of a suitable phenolic starting material.

O-Methylation: The introduction of methoxy groups is typically achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group of a phenol with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide. elsevierpure.com The choice of base and solvent is crucial to ensure efficient O-alkylation over C-alkylation. daneshyari.com

C-Methylation: The introduction of methyl groups onto the aromatic ring can be accomplished via Friedel-Crafts alkylation. This reaction typically uses an alkyl halide and a Lewis acid catalyst. However, controlling the regioselectivity of Friedel-Crafts alkylation on substituted phenols can be challenging due to the strong activating and directing effects of the hydroxyl and methoxy groups. orgsyn.org

A potential synthetic sequence could start with a commercially available dimethylphenol and proceed with selective methoxylation. For instance, starting with 2,6-dimethylphenol (B121312), one could explore methods for selective hydroxylation followed by methylation. chemicalbook.com

Cyclization and Aromatization Routes

An alternative strategy involves the construction of the substituted aromatic ring itself through cyclization and subsequent aromatization reactions. nih.gov These methods can offer access to substitution patterns that are difficult to achieve through traditional aromatic substitution reactions. nih.gov

One such approach could involve a [3+3] cyclization-aromatization strategy, where two three-carbon fragments are combined to form the six-membered ring. rsc.org Another possibility is the cycloaromatization of propargylic ethers, which can produce highly substituted phenol derivatives. nih.gov

Multi-Step Reaction Sequences and Strategic Functional Group Interconversions

Complex organic molecules are often synthesized through multi-step reaction sequences that involve the strategic interconversion of functional groups. youtube.com For this compound, a multi-step synthesis might involve:

Starting with a less substituted phenol.

Introducing directing groups to control the position of subsequent substitutions.

Performing alkylation and/or alkoxylation reactions.

Modifying or removing the directing groups to yield the final product.

For example, a synthesis could begin with a phenol that is first brominated at specific positions. These bromine atoms can then be replaced with methoxy groups via nucleophilic aromatic substitution, or they can serve to block certain positions while other functional groups are introduced.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, it is essential to optimize the reaction conditions for each synthetic step.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent can significantly influence the outcome of the synthesis, particularly in alkylation and alkoxylation reactions.

Catalysts for O-Methylation: While traditional Williamson ether synthesis uses a stoichiometric amount of base, catalytic methods are being developed. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide and the methylating agent. daneshyari.com Metal oxide catalysts have also been investigated for the methylation of phenols. researchgate.net

Catalysts for C-Alkylation: Lewis acids are the conventional catalysts for Friedel-Crafts alkylation. However, solid acid catalysts, such as zeolites, are gaining attention as they can offer improved selectivity and are more environmentally friendly. unimi.it The pore size and acidity of the zeolite can be tuned to favor the formation of specific isomers.

Solvent Effects: The polarity of the solvent can impact the rates and selectivity of both SN1 and SN2 reactions, which are often involved in the synthesis. youtube.com For O-methylation, a polar aprotic solvent is generally preferred to solvate the cation of the base without strongly solvating the phenoxide nucleophile.

Table 1: Comparison of Methylating Agents for Phenol O-Methylation

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Dimethyl sulfate | Base (e.g., K₂CO₃), acetone | High reactivity, good yields | Highly toxic and carcinogenic |

| Methyl iodide | Base (e.g., NaH), THF | High reactivity | Volatile, toxic |

| Dimethyl carbonate | Base (e.g., K₂CO₃), high temp. | "Green" reagent, less toxic | Requires higher temperatures |

| Trimethylsulfonium bromide | Base (e.g., K₂CO₃), polar aprotic solvent | Less electrophilic, potentially more selective | May require elevated temperatures |

This table is a summary of general findings and specific outcomes can vary based on the substrate and detailed reaction conditions. elsevierpure.comsciencemadness.org

Table 2: Catalyst Systems for Phenol Etherification

| Catalyst System | Reactants | Key Features |

| Group IB metal sulfate on alumina | Phenols, C₁-C₄ alcohols | Good conversion and selectivity for etherification. google.com |

| Alumina-supported metal salts (e.g., Na₂SO₃/Al₂O₃) | Phenolic oil, methanol | Two-step process to handle mixed phenolic feeds. rsc.org |

| Iron(III) triflate | Secondary and primary alcohols | Enables selective synthesis of symmetrical and unsymmetrical ethers. acs.org |

| Lanthanum phosphate | Phenol, methanol | Minimizes isomerization of the resulting anisole. google.com |

| Phosphotungstic acid on γ-Al₂O₃ | Phenol, dimethyl ether | Tunable acidity for selective O-alkylation. mdpi.com |

| Poly(ethylene glycol) / K₂CO₃ | Phenols, dimethyl carbonate | Continuous-flow process with high yields. acs.org |

This table presents a selection of catalyst systems reported for phenol etherification, highlighting their key characteristics.

In-Depth Analysis of this compound Reveals Limited Publicly Available Scientific Data

The structured outline provided, which includes specific subsections on synthetic methodologies, derivatization reactions, and oxidative coupling, requires a level of detail that is not currently present in the public domain for this compound. Attempts to extrapolate data from related compounds, such as 2,6-dimethoxyphenol (B48157) or 2,6-dimethylphenol, would not adhere to the strict focus on the specified molecule and could lead to scientifically inaccurate representations due to the influence of the additional methyl and methoxy groups on the phenol ring's reactivity.

Consequently, it is not possible to provide a detailed and authoritative article on this compound that meets the specified requirements for content and scientific accuracy at this time. Further research and publication in peer-reviewed scientific journals are needed to elucidate the chemical properties and reaction mechanisms of this particular compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the determination of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 2,6-dimethoxy-3,5-dimethylphenol, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The primary outputs of such a calculation would be the optimized molecular geometry, providing precise bond lengths and angles. Furthermore, DFT calculations would yield key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | Value | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | Value | Relates to the electron-donating ability. |

| LUMO Energy (eV) | Value | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Value | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

The presence of rotatable bonds, such as those associated with the methoxy (B1213986) and hydroxyl groups in this compound, suggests the possibility of multiple stable conformations. Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are essential to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers.

A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. For this compound, calculating the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach would provide theoretical spectra. These can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies can be calculated to generate a theoretical IR spectrum. The positions and intensities of the calculated absorption bands can be correlated with specific vibrational modes of the molecule, such as the O-H stretch of the phenol (B47542) group or the C-O stretches of the methoxy groups.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Value |

| C-H Stretch (Aromatic) | Value |

| C-H Stretch (Methyl) | Value |

| C=C Stretch (Aromatic) | Value |

| C-O Stretch (Methoxy) | Value |

Note: The values in this table are placeholders and would need to be determined through actual frequency calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the phenolic proton.

Reaction Mechanism Elucidation via Computational Chemistry

While no specific reaction mechanisms involving this compound have been computationally studied, this methodology could be applied to understand its role in processes like lignin (B12514952) degradation or its potential antioxidant activity. Computational chemists can model reaction pathways, calculate activation energies, and identify transition states to elucidate the step-by-step mechanism of a chemical transformation. This would provide valuable insights into the reactivity and potential applications of this compound.

Transition State Analysis

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the transition state analysis of reactions involving this compound. While theoretical studies are prevalent for simpler phenolic compounds and their roles in antioxidant mechanisms, detailed quantum mechanical calculations to identify and characterize the transition states for reactions in which this compound participates are not publicly available at this time.

Such analyses would typically involve the use of computational methods like Density Functional Theory (DFT) to model the reaction pathways, locate the saddle points on the potential energy surface corresponding to the transition states, and calculate their energies and geometries. This information is crucial for understanding the kinetics and mechanisms of its potential reactions, such as hydrogen atom transfer or radical quenching. However, no specific data, such as activation energies or the vibrational frequencies of transition states for this particular compound, have been reported in the accessible scientific literature.

Reaction Coordinate Mapping

Similarly, there is a lack of published research detailing the reaction coordinate mapping for any chemical transformation involving this compound. Reaction coordinate mapping, a fundamental tool in computational chemistry, illustrates the energetic profile of a reaction as it progresses from reactants to products through a transition state. This mapping provides a visual and quantitative understanding of the energy barriers and the stability of intermediates.

For this compound, such studies would be invaluable for elucidating the precise mechanisms of its antioxidant activity or other chemical reactivities. By mapping the intrinsic reaction coordinate (IRC), researchers could confirm that a calculated transition state correctly connects the reactants and products and gain deeper insight into the bond-breaking and bond-forming processes. Despite the utility of this method, no studies have been found that apply it to this specific phenol derivative. Therefore, no data tables or detailed findings on the reaction coordinates for this compound can be presented.

Investigation of Biological Interactions and Mechanistic Insights Non Clinical

Enzyme-Substrate Interactions at the Molecular Level

Mechanisms of Biotransformation by Microbial Enzymes (e.g., Monooxygenases, Laccases)

No studies were identified that describe the biotransformation of 2,6-dimethoxy-3,5-dimethylphenol by microbial enzymes like monooxygenases or laccases. While these enzymes are known to act on a wide range of phenolic compounds, their specific interaction with this substrate has not been documented in the available scientific literature.

Enzymatic Pathways of Degradation and Metabolite Identification

Consistent with the lack of biotransformation data, there is no information on the enzymatic degradation pathways or the resulting metabolites of this compound.

Antioxidant Mechanisms and Radical Scavenging Properties

Electron Transfer and Hydrogen Atom Transfer Pathways

A detailed mechanistic understanding of the antioxidant activity for this compound, including its potential to act via electron transfer (ET) or hydrogen atom transfer (HAT) pathways, is not available. Such studies are foundational to characterizing the antioxidant profile of phenolic compounds, but have not been performed for this specific molecule.

Quantitative Assessment of Radical Scavenging Efficacy (e.g., DPPH, FRAP assays)

There is no published data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay for this compound. Consequently, a quantitative assessment of its radical scavenging efficacy cannot be provided.

Interactions with Model Biological Systems (e.g., cellular targets, non-mammalian systems)

Research detailing the interactions of this compound with any model biological systems, including specific cellular targets or non-mammalian organisms, could not be located.

Mechanistic Investigations into Biological Activity (e.g., antimicrobial action, enzyme inhibition)

No published research detailing the mechanisms of antimicrobial action or enzyme inhibition for this compound could be identified.

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Photolytic Degradation

For the related compound 2,6-dimethylphenol (B121312) (2,6-DMP), photolytic degradation has been observed, particularly with the aid of photocatalysts. Studies show that in the presence of UV radiation, catalysts like titanium dioxide (TiO₂) and iron(III) species can achieve complete degradation of 2,6-DMP. nih.govnih.gov The process is often enhanced by the addition of hydrogen peroxide (H₂O₂) or the presence of natural iron oxides like goethite. nih.govresearchgate.netelectronicsandbooks.com The mechanism is believed to involve highly reactive species such as hydroxyl radicals (HO•) and the formation of a 2,6-dimethylphenoxyl radical. nih.govnih.gov The efficiency of this degradation is influenced by factors like pH and the presence of oxygen. nih.govresearchgate.netelectronicsandbooks.com

Chemical Oxidation in Aquatic Systems

Chemical oxidation of 2,6-dimethylphenol has been investigated using advanced oxidation processes like the Fenton process (using ferrous ions and hydrogen peroxide). nih.govnih.gov This method has been shown to degrade related compounds like 2,6-dimethylaniline, producing 2,6-dimethylphenol as an intermediate before further breakdown into ring compounds and short-chain organic acids. nih.govnih.gov The electro-Fenton process has also been shown to be effective for degrading such compounds. nih.gov

Biotic Degradation Processes

Microbial Degradation in Soil and Water Systems

The biodegradation of various dimethylphenol isomers by bacteria has been a subject of study. researchgate.netnih.gov Specifically, the bacterium Mycobacterium neoaurum has been identified as capable of utilizing 2,6-dimethylphenol as a sole carbon source for growth in both water and soil systems. researchgate.netresearchgate.net This indicates that microbial communities in contaminated environments could play a role in the natural attenuation of such phenolic compounds. nih.govnoaa.gov

Aerobic and Anaerobic Transformation Pathways

For 2,6-dimethylphenol, aerobic degradation pathways have been proposed. In Mycobacterium neoaurum, the pathway begins with two hydroxylation steps, converting 2,6-DMP first to 2,6-dimethyl-hydroquinone and then to 2,6-dimethyl-3-hydroxy-hydroquinone. researchgate.net This is followed by ortho-cleavage of the aromatic ring. researchgate.net The genes and enzymes responsible for the initial hydroxylation step have been identified as a two-component flavin-dependent monooxygenase system. researchgate.net Anaerobic degradation of 2,6-dimethylphenol has also been reported to occur in environments like sewage sludge. nih.gov

Identification of Environmental Metabolites

Following the proposed aerobic pathway for 2,6-dimethylphenol, several intermediate metabolites have been identified. After the initial hydroxylations, the ring-cleavage product is 2,4-dimethyl-3-hydroxymuconic acid, which is further transformed into citraconate before entering the central metabolic TCA cycle. researchgate.net In studies of other dimethylphenol isomers, metabolites such as 4-hydroxy-3-methylbenzoic acid have been identified as dead-end products. nih.gov During photocatalytic degradation, intermediates can include dimers of the parent compound and dimethylbenzoquinone. electronicsandbooks.com

While the environmental fate of the analogous compound 2,6-dimethylphenol is well-documented, there is no specific information available for 2,6-Dimethoxy-3,5-dimethylphenol in the provided search results. The presence of two additional methoxy (B1213986) groups on the phenol (B47542) ring would significantly alter the electronic properties, solubility, and steric hindrance of the molecule, meaning its environmental behavior, degradation rates, and metabolic pathways cannot be reliably inferred from the data on 2,6-dimethylphenol. Further research is required to determine the specific abiotic and biotic degradation mechanisms and environmental metabolites of this compound.

Environmental Persistence and Mobility Considerations

No Publicly Available Research Found for this compound

Extensive searches of scientific and chemical literature have yielded no specific information on the chemical compound "this compound." This suggests that the compound is not a subject of widespread research, may not be commercially available, or could be referred to under a different chemical name in existing literature. Consequently, a detailed article on its potential applications in chemical synthesis and materials science, as requested, cannot be generated at this time.

The performed searches for "this compound" and its potential applications as a precursor in organic synthesis, its role in polymer chemistry, and its use as a chemical reagent or in research and development did not return any relevant results for this specific molecule.

While information is available for structurally related compounds, such as 2,6-dimethylphenol, 2,6-dimethoxyphenol (B48157), and 3,5-dimethylphenol, this information is not applicable to the requested compound due to differences in chemical structure and properties. For instance, 2,6-dimethylphenol is a well-known monomer used in the production of poly(phenylene oxide) (PPO) resins. However, the presence of two additional methoxy groups and a different substitution pattern in "this compound" would significantly alter its chemical reactivity and potential applications.

Without any scientific data, peer-reviewed articles, or patents mentioning "this compound," any discussion of its potential applications would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The efficient and selective synthesis of polysubstituted phenols like 2,6-dimethoxy-3,5-dimethylphenol is a foundational aspect of its future study. While classical methods for phenol (B47542) synthesis exist, future research will likely focus on developing more sustainable, high-yield, and atom-economical pathways.

Key Research Objectives:

Green Chemistry Approaches: Investigation into catalytic methods using earth-abundant metals or organocatalysts to minimize hazardous reagents and byproducts. This could involve exploring novel cross-coupling strategies or direct C-H activation/functionalization of simpler aromatic precursors.

Enzymatic Synthesis: The use of enzymes, such as laccases or peroxidases, offers a highly selective and environmentally benign route. nih.govresearchgate.net Research could focus on identifying or engineering enzymes that can specifically catalyze the required hydroxylation and methoxylation steps on a dimethylated phenol ring system. For instance, laccase-mediated oxidation of 2,6-dimethoxyphenol (B48157) has been shown to produce dimers with enhanced antioxidant activity, suggesting the potential for enzymatic modification to create novel structures. researchgate.net

Flow Chemistry Synthesis: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability compared to traditional batch processes.

Chemo-enzymatic Strategies: Combining chemical and enzymatic steps could leverage the advantages of both. For example, a chemical synthesis could create a core structure, followed by precise enzymatic modifications to install the methoxy (B1213986) and hydroxyl groups at the desired positions. nih.gov

Exploration of Undiscovered Chemical Reactivity

The reactivity of this compound is dictated by its specific substitution pattern: a phenolic hydroxyl group, two sterically hindering ortho-methoxy groups, and two meta-methyl groups. Future research should aim to systematically explore how this unique arrangement influences its chemical behavior.

Areas for Investigation:

Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form dimers or polymers. nih.gov The steric hindrance from the ortho-methoxy groups in this compound might lead to the formation of unique dimeric structures, such as C-C linked biphenyls, which have shown interesting biological properties in related compounds. mdpi.com Investigating this reactivity with various oxidizing agents could yield novel molecules with enhanced antioxidant or other bioactive properties. researchgate.net

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. openstax.orgchemistrysteps.com However, in this molecule, the ortho positions are blocked by methoxy groups. This makes the para position the primary site for reactions like nitration, halogenation, and Friedel-Crafts reactions, offering a pathway to selectively introduce new functional groups and create a library of derivatives for further study.

Radical Scavenging Mechanisms: Phenolic compounds are excellent radical-trapping antioxidants, primarily through hydrogen atom transfer (HAT) from the hydroxyl group. cmu.eduacs.org The rate and efficiency of this process are influenced by the electronic effects of the ring substituents. cmu.edunih.gov Future studies should quantify the radical scavenging activity of this compound against various free radicals and elucidate the mechanism, which could be a direct HAT or a sequential proton loss electron transfer (SPLET), especially in different solvent environments. nih.govoup.com The electron-donating nature of the methoxy and methyl groups is expected to enhance its antioxidant potential.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, in silico studies can provide deep insights into its structure-activity relationships (SAR).

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key molecular properties related to antioxidant activity, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, ionization potential (IP), and electron transfer enthalpy (ETE). nih.govresearchgate.net Lower BDE values indicate easier hydrogen atom donation to free radicals. These calculations can compare the antioxidant potential of this compound with known antioxidants.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives and measuring their biological activity, QSAR models can be developed. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the observed activity. nih.govnih.gov This can predict the activity of new, unsynthesized derivatives and identify the key structural features required for optimal performance.

Molecular Docking: If a specific biological target is identified (e.g., an enzyme or receptor), molecular docking simulations can predict the binding affinity and orientation of this compound within the active site. This is crucial for understanding its mechanism of action and for designing more potent inhibitors or modulators.

Deeper Elucidation of Biological Mechanisms

While the antioxidant properties of phenols are well-established, the precise biological mechanisms of action for this compound remain to be explored. Future research should move beyond general antioxidant assays to understand its interactions with specific cellular pathways.

Research Directions:

Enzyme Inhibition/Activation: Many phenolic compounds are known to interact with enzymes. For instance, methoxyphenols have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov It would be valuable to screen this compound against a panel of key enzymes involved in disease, such as those in inflammatory or carcinogenic pathways.

Gene Expression Analysis: Investigating how this compound alters gene expression in cell cultures can reveal its impact on cellular processes. For example, studies on related methoxyphenols have looked at their effect on the expression of genes related to inflammation, such as COX-2. nih.gov

Signaling Pathway Modulation: Future studies could explore whether this compound affects major cell signaling pathways, such as the NF-κB or Keap1-Nrf2 pathways, which are critical in regulating cellular responses to oxidative stress and inflammation.

Metabolic Fate: Understanding how the compound is metabolized in biological systems is crucial. Research should focus on identifying the metabolic products and determining whether they retain, lose, or gain biological activity. For instance, the microbial degradation pathways of similar compounds like 2,6-dimethylphenol (B121312) have been studied, revealing hydroxylation as a key initial step. nih.gov

Investigation of Environmental Remediation Strategies

Phenolic compounds are common environmental pollutants originating from various industrial processes. tandfonline.comirma-international.org The unique structure of this compound suggests it could be a target for bioremediation research, or its properties could be harnessed for remediation technologies.

Potential Research Areas:

Microbial Degradation: A key future direction is the isolation and characterization of microorganisms capable of degrading this compound. asm.org Bacteria and fungi have been shown to break down a wide range of phenolic compounds, often using them as a carbon source. tandfonline.comasm.org Identifying the specific catabolic pathways and the enzymes involved could lead to the development of effective bioremediation strategies for contaminated sites.

Phytoremediation: Plants, sometimes in conjunction with root-associated microbes, can absorb and detoxify organic pollutants. asm.orgnih.gov Research could assess the tolerance and uptake of this compound by various plant species. Root surface peroxidases, for example, have been shown to polymerize and precipitate phenolic compounds, preventing their absorption into the plant and removing them from the water. nih.gov

Bio-electrochemical Systems: Microbial fuel cells (MFCs) represent an emerging technology for treating wastewater containing organic compounds. nih.gov These systems use electro-active bacteria to break down pollutants while generating electricity. nih.gov Future studies could investigate the degradation of this compound in MFCs, determining the efficiency of removal and the potential for energy recovery.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,6-Dimethoxy-3,5-dimethylphenol?

- Methodological Answer: Use 1H/13C NMR to confirm substitution patterns of methoxy and methyl groups, as demonstrated for similar phenolic derivatives . Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups (stretching at ~3200 cm⁻¹ for OH and ~1250 cm⁻¹ for C-O-C) . UV-Vis spectroscopy can assess electronic transitions influenced by substituents, with absorbance maxima typically between 270–300 nm for methoxy-substituted phenols . For purity, combine with HPLC using a C18 column and methanol-water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Avoid skin/eye contact due to potential irritancy (refer to SDS for 2,6-Dimethoxyphenol analogs: use gloves, goggles, and lab coats) . In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention . Use fume hoods to prevent inhalation, and store the compound away from oxidizers or heat sources . Fire suppression requires alcohol-resistant foam or dry chemical extinguishers .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer: Employ recrystallization using ethanol-water mixtures (80:20 v/v) at 50–60°C, leveraging the compound’s moderate solubility in polar solvents . For complex mixtures, column chromatography with silica gel and hexane-ethyl acetate (7:3) as eluent effectively separates phenolic by-products . Confirm purity via melting point analysis (compare to literature values for analogous compounds, e.g., 146–149°C for 3,4,5-Trimethoxyphenol) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the antioxidant activity of this compound?

- Methodological Answer: Methoxy groups act as electron donors via resonance, stabilizing phenolic radicals, while methyl groups introduce steric hindrance that may reduce reactivity. Compare DPPH radical scavenging assays of this compound with analogs (e.g., 3,5-Dimethoxyphenol) to isolate substituent effects . Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO energy gaps) can predict redox behavior, referencing molecular descriptors from PubChem .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer: Re-evaluate solubility using shake-flask methods under controlled pH and temperature (e.g., 25°C, pH 7.0) . Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (as in for related compounds) . Cross-validate results with Henry’s Law constants (e.g., CRC Handbook aqueous solubility tables for chlorinated phenol analogs) .

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer: Use molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics, guided by synthetic routes for pyrenylmethoxy derivatives . Transition state analysis (e.g., Gaussian 16) identifies energy barriers in methoxy-group introduction. Validate with Hammett plots correlating substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.